

Application Note: A Validated Calcium Imaging Assay to Measure N-Oleoylglycine-Induced Influx

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Oleoylglycine

Cat. No.: B164277

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

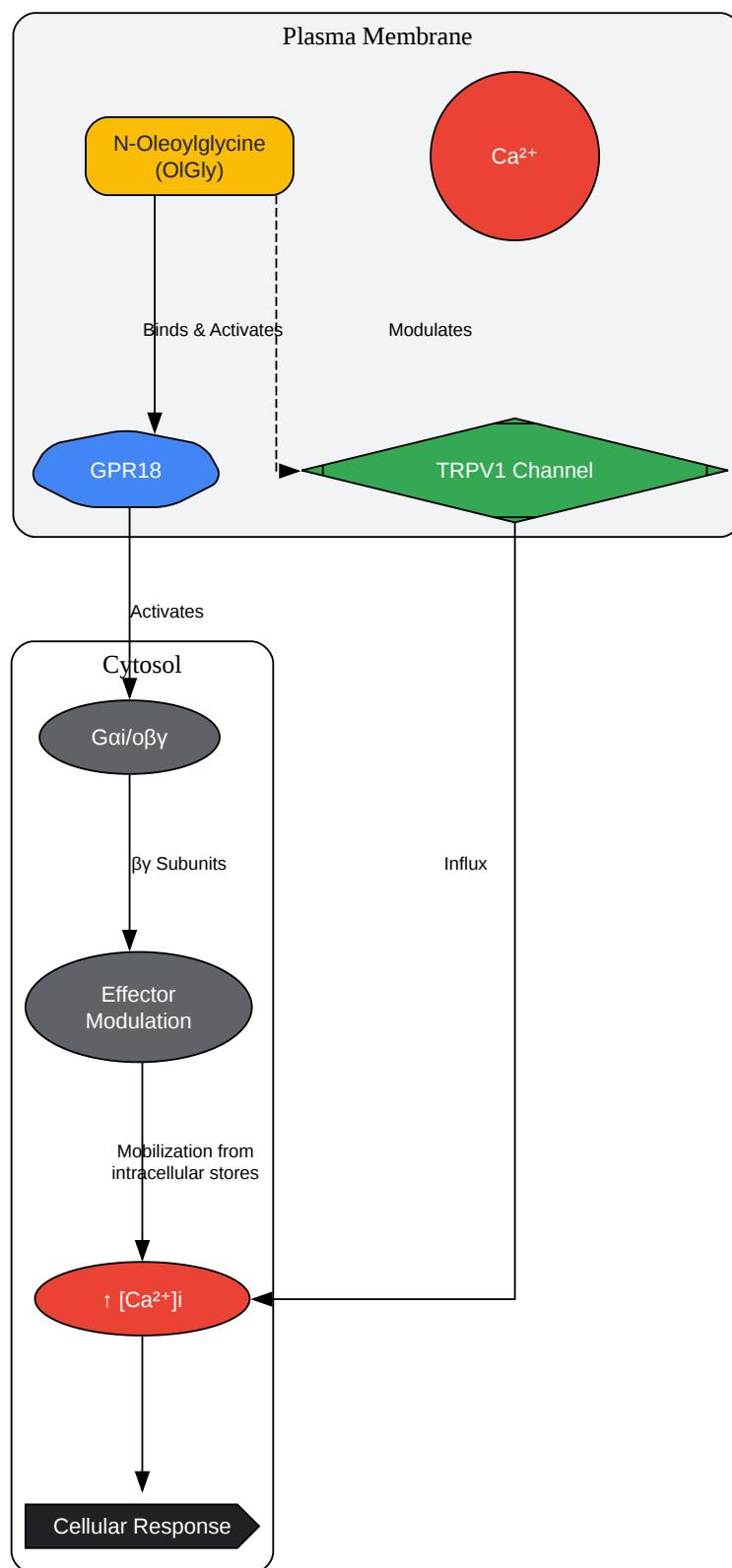
Introduction

N-Oleoylglycine (OIGly) is an endogenous lipid signaling molecule gaining significant attention for its diverse physiological roles, including the modulation of pain, inflammation, and addiction pathways.^[1] A key mechanism of OIGly's action is its ability to induce a rapid increase in intracellular calcium concentration ($[Ca^{2+}]_i$), a critical second messenger that orchestrates a multitude of cellular responses. Accurately quantifying this OIGly-induced calcium influx is paramount for understanding its mechanism of action and for the discovery of novel therapeutics targeting its signaling pathways.

This application note provides a comprehensive, field-proven guide to designing and implementing a robust fluorescent calcium imaging assay to measure and characterize OIGly-induced signaling. We will delve into the underlying molecular pathways, provide detailed, step-by-step protocols for cell preparation and data acquisition, and discuss the critical controls and data analysis techniques required for generating reliable and reproducible results.

Principle of the Assay

The assay quantifies changes in $[Ca^{2+}]_i$ using a calcium-sensitive fluorescent indicator, such as Fluo-4 acetoxyethyl (AM). Fluo-4 AM is a cell-permeant dye that, once inside the cell, is


cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-4.^[2] In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular calcium, its fluorescence intensity increases dramatically (Excitation/Emission: ~494/506 nm).^[2] By monitoring this change in fluorescence over time using a fluorescence plate reader or microscope, we can dynamically measure the calcium influx triggered by the application of OIGly.

N-Oleoylglycine Signaling Pathway

The signaling mechanism of N-acyl amino acids like OIGly is complex, often involving multiple targets. Current evidence points to a primary signaling axis involving the G protein-coupled receptor GPR18 and potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

- **GPR18 Activation:** **N-Oleoylglycine** is structurally similar to N-arachidonoyl glycine (NAGly), a well-characterized agonist for GPR18.^{[3][4][5]} GPR18 is a G_{αi/o}-coupled receptor.^{[6][7]} Upon activation by OIGly, the G_{αi/o} subunit inhibits adenylyl cyclase, while the dissociated G_{βγ} subunits can modulate the activity of various downstream effectors, including ion channels, leading to an increase in intracellular calcium.^{[6][7]} This influx can be sourced from both intracellular stores (e.g., the endoplasmic reticulum) and the extracellular space.
- **TRPV1 Channel Modulation:** TRPV1 is a non-selective cation channel that, when activated, allows a significant influx of Ca²⁺ into the cell.^{[8][9]} While some related lipids are direct TRPV1 agonists^{[10][11]}, OIGly may act as a modulator, sensitizing the channel to other stimuli or acting in concert with other signaling pathways to gate its opening.

The following diagram illustrates the proposed signaling cascade.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **N-Oleoylglycine (OIGly)**-induced calcium influx.

Materials and Reagents

Material/Reagent	Recommended Supplier	Notes
Cell Line	ATCC, Cyton	HEK293 cells are recommended due to low endogenous channel expression. [12] [13] Consider a stable line overexpressing human GPR18 for enhanced signal-to-noise.
Cell Culture Medium	Thermo Fisher	DMEM, supplemented with 10% FBS, Penicillin-Streptomycin.
Assay Plates	Greiner, Corning	Black-walled, clear-bottom 96-well or 384-well microplates, cell culture treated.
N-Oleoylglycine (OIGly)	Cayman Chemical	Prepare a concentrated stock solution in DMSO (e.g., 10 mM).
Fluo-4 AM	Thermo Fisher, ION Biosciences	Store desiccated at -20°C, protected from light. [14] [15]
Pluronic™ F-127	Thermo Fisher	20% solution in DMSO. Aids in the dispersion of AM esters in aqueous media. [14]
Probenecid (Optional)	Sigma-Aldrich	Anion-exchange transport inhibitor. Can prevent dye leakage from some cell types. [16]
Assay Buffer	In-house preparation	Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Ionomycin (Positive Control)	Sigma-Aldrich	Calcium ionophore used to elicit a maximal calcium response.

O-1918 (GPR18 Antagonist)	Cayman Chemical	Selective antagonist for the GPR18 receptor. [17]
Capsazepine (TRPV1 Antagonist)	R&D Systems, Tocris	A competitive antagonist for the TRPV1 channel. [8]
DMSO (Vehicle)	Sigma-Aldrich	ACS Grade or higher.

Experimental Workflow

The overall experimental process is a multi-day workflow that requires careful planning and execution.

Day 1: Cell Seeding

1. Seed Cells
in 96-well plate

Day 2: Assay

2. Prepare Reagents
(Dye & Compounds)3. Load Cells
with Fluo-4 AM4. Add Compounds
(Antagonists, OIGly)5. Acquire Data
(Fluorescence Imaging)

Post-Acquisition

6. Analyze Data
(Normalization, Curve Fitting)[Click to download full resolution via product page](#)

Caption: High-level overview of the calcium imaging assay workflow.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Seeding (Day 1)

Rationale: Achieving a consistent, confluent monolayer is critical for reproducible results. Over-confluent or under-confluent cells can exhibit altered receptor expression and signaling capacity.

- **Culture Cells:** Maintain HEK293 cells (or HEK293-GPR18 stable cells) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- **Harvest Cells:** When cells reach 80-90% confluence, wash with PBS and detach using Trypsin-EDTA.
- **Count and Seed:** Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet. Count the cells and adjust the density to 2.0 - 4.0 x 10⁵ cells/mL.
- **Plate Cells:** Dispense 100 µL of the cell suspension into each well of a black-walled, clear-bottom 96-well plate.
- **Incubate:** Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.

Protocol 2: Fluorescent Calcium Indicator Loading (Day 2)

Rationale: Proper loading ensures sufficient intracellular concentration of the active dye. The AM ester must be cleaved by cellular esterases, a process that requires time and physiological temperature.

- **Prepare Loading Buffer:** Prepare fresh Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). For a 10 mL final volume, combine:
 - 10 mL Assay Buffer
 - 20 µL of 1 M Probenecid stock (optional, final concentration 2 mM)
 - 10 µL of 20% Pluronic F-127 (final concentration 0.02%)[14]

- Prepare Fluo-4 AM Stock: Reconstitute a 50 µg vial of Fluo-4 AM with 45 µL of high-quality DMSO to make a 1 mM stock solution.
- Prepare Dye Loading Solution: Add 4-5 µL of the 1 mM Fluo-4 AM stock to the 10 mL of Loading Buffer (final concentration 4-5 µM). Vortex thoroughly to mix.[\[15\]](#) This solution should be used within 2 hours.
- Load Cells: Aspirate the culture medium from the cell plate. Gently add 100 µL of the Dye Loading Solution to each well.
- Incubate: Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.[\[16\]](#)
- Wash: Gently aspirate the loading solution and wash each well twice with 100 µL of Assay Buffer to remove extracellular dye.
- Final Volume: After the final wash, add 100 µL of Assay Buffer to each well. The plate is now ready for the assay.

Protocol 3: Compound Preparation and Plate Setup

Rationale: A carefully planned plate map is essential for accurate data interpretation, including vehicle controls, dose-response curves, and antagonist validation.

- Prepare Compound Stocks: Prepare 10 mM stock solutions of **N-Oleoylglycine**, O-1918, and Capsazepine in DMSO. Prepare a 10 mM stock of Ionomycin.
- Prepare Intermediate Plates: In a separate 96-well plate, prepare 4X final concentration serial dilutions of your test compounds (OIGly) and antagonists in Assay Buffer.
 - Vehicle Control: Assay Buffer + 0.4% DMSO.
 - OIGly Dose-Response: A series of dilutions (e.g., 400 µM down to 40 pM) to achieve a final 1X concentration range of 100 µM to 10 pM.
 - Positive Control: 4 µM Ionomycin (for 1 µM final).
- Plate Map: Design your 96-well cell plate map to include all necessary controls.

Protocol 4: Calcium Imaging and Data Acquisition

Rationale: The kinetic read allows for the capture of the transient nature of calcium signals. A stable baseline is crucial for accurate normalization.

- Instrument Setup: Set up your fluorescence plate reader (e.g., FlexStation 3, FLIPR) or imaging system.
 - Mode: Kinetic read, bottom read.
 - Excitation/Emission: 494 nm / 515 nm.[\[15\]](#)
 - Read Interval: Every 1-2 seconds.
 - Protocol:
 - Baseline Read: 20-30 seconds.
 - Compound Addition: 50 μ L from the intermediate plate (for antagonist pre-treatment or direct OIGly stimulation).
 - Post-Addition Read: 180-300 seconds.
- Execution:
 - Antagonist Pre-incubation: If using antagonists (O-1918, Capsazepine), add them to the appropriate wells and incubate for 15-20 minutes at room temperature before adding the OIGly stimulus.
 - Run Assay: Place the cell plate in the reader. Initiate the protocol. The instrument will automatically read the baseline, inject the compounds, and continue reading the fluorescence signal.

Data Analysis and Interpretation

- Normalization: The raw fluorescence data (F) should be normalized to the average baseline fluorescence (F_0) for each well to calculate the change in fluorescence ($\Delta F/F_0$).

Formula: $\Delta F/F_0 = (F - F_0) / F_0$

- Quantification: Key parameters to extract from the kinetic curves are:
 - Peak Response: The maximum $\Delta F/F_0$ value after compound addition.
 - Area Under the Curve (AUC): The integral of the $\Delta F/F_0$ curve over the stimulation period.
- Dose-Response Curves: Plot the Peak Response or AUC against the logarithm of the OIGly concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
- Pharmacological Validation:
 - The response to OIGly should be significantly attenuated in wells pre-treated with the GPR18 antagonist O-1918.[\[17\]](#)
 - If TRPV1 is involved, the response may also be reduced by the TRPV1 antagonist Capsazepine.[\[8\]](#)

Table 1: Example Data and Expected Outcomes

Condition	Expected Peak Response ($\Delta F/F_0$)	Interpretation
Vehicle (0.1% DMSO)	~0.0 - 0.1	Establishes baseline noise; no significant calcium influx.
OIGly (at EC ₅₀ concentration)	1.5 - 3.0	A robust, dose-dependent increase in intracellular calcium.
OIGly + O-1918 (GPR18 Antagonist)	~0.1 - 0.5	Significant inhibition of the OIGly response, confirming the involvement of the GPR18 receptor.[17][18]
OIGly + Capsazepine (TRPV1 Antagonist)	Variable	Inhibition would suggest a role for TRPV1 in the signaling cascade.[8]
Ionomycin (Positive Control)	3.0 - 5.0	Elicits a maximal, receptor-independent calcium influx, confirming cell viability and dye loading.

References

- Patsnap Synapse. (2024). What are GPR18 antagonists and how do they work? [\[Link\]](#)
- Cytion. HEK Cells in Calcium Imaging and Ion Channel Activity Studies. [\[Link\]](#)
- ION Biosciences. (2021). FLUO-4 AM. [\[Link\]](#)
- Cytion. HEK Cells in Calcium Imaging and Ion Channel Activity Studies. [\[Link\]](#)
- protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [\[Link\]](#)
- S. M. D. R. Zaidi, et al. (2023). GPR18 and GPR55-related Ligands Serving as Antagonists or Agonists: Current Situation, Challenges and Perspectives. Medicinal Chemistry. [\[Link\]](#)
- Smaga, I., et al. (2022). Novel GPR18 Ligands in Rodent Pharmacological Tests: Effects on Mood, Pain, and Eating Disorders. International Journal of Molecular Sciences. [\[Link\]](#)
- Morales, P., et al. (2018). Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? British Journal of Pharmacology. [\[Link\]](#)
- Kores, K., et al. (2017). Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18. Molecules. [\[Link\]](#)
- B'SYS. HEK-293 CaV1.2 Cell Line. [\[Link\]](#)

- Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. *Journal of Visualized Experiments*. [\[Link\]](#)
- de Jong, M., et al. (2015). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. *Sensors*. [\[Link\]](#)
- Appendino, G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. *RSC Medicinal Chemistry*. [\[Link\]](#)
- Wikipedia. Discovery and development of TRPV1 antagonists. [\[Link\]](#)
- ResearchGate. (2017).
- Garami, A., et al. (2011). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. *The Journal of Neuroscience*. [\[Link\]](#)
- Schmöle, A-C., et al. (2019). Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxic Lesion in Murine Organotypic Hippocampal Slice Cultures. *International Journal of Molecular Sciences*. [\[Link\]](#)
- McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. *BMC Neuroscience*. [\[Link\]](#)
- Console-Bram, L., et al. (2014). Activation of GPR18 by cannabinoid compounds: a tale of biased agonism. *British Journal of Pharmacology*. [\[Link\]](#)
- Bradshaw, H. B., et al. (2008). N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons. *Journal of Biological Chemistry*. [\[Link\]](#)
- Spicarova, D., & Palecek, J. (2009). The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level. *Journal of Neurophysiology*. [\[Link\]](#)
- Iannotti, F. A., et al. (2021). The endocannabinoidome mediator **N-oleoylglycine** is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity. *Frontiers in Pharmacology*. [\[Link\]](#)
- Bondarenko, A. I., et al. (2013). N-Arachidonoyl glycine suppresses $\text{Na}^+/\text{Ca}^{2+}$ exchanger-mediated Ca^{2+} entry into endothelial cells and activates BK(Ca) channels independently of GPCRs. *British Journal of Pharmacology*. [\[Link\]](#)
- Bradshaw, H. B., et al. (2021). Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyloxy Glycerols and N-Acyloxy Ethanolamines in a Time, Dose, and Temperature Dependent Manner. *Frontiers in Cell and Developmental Biology*. [\[Link\]](#)
- De Petrocellis, L., et al. (2007). Activation and desensitization of TRPV1 channels in sensory neurons by the PPAR α agonist palmitoylethanolamide. *British Journal of Pharmacology*. [\[Link\]](#)

- Zygmunt, P. M., et al. (2013). Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1. PLoS ONE. [Link]
- Trebaux, J., et al. (2020). Inhibition of store-operated calcium channels by N-arachidonoyl glycine (NAGly): no evidence for the involvement of lipid-sensing G protein coupled receptors. Scientific Reports. [Link]
- ResearchGate. (2008). (PDF) N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. [Link]
- Belachew, S., et al. (2000). Glycine triggers an intracellular calcium influx in oligodendrocyte progenitor cells which is mediated by the activation of both the ionotropic glycine receptor and Na⁺-dependent transporters. European Journal of Neuroscience. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | The endocannabinoidome mediator N-oleylglycine is a novel protective agent against 1-methyl-4-phenyl-pyridinium-induced neurotoxicity [frontiersin.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxic Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 13. HEK Cells in Calcium Imaging and Ion Channel Activity Studies [cytion.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. hellobio.com [hellobio.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. scbt.com [scbt.com]
- 18. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Note: A Validated Calcium Imaging Assay to Measure N-Oleoylglycine-Induced Influx]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164277#calcium-imaging-assays-to-measure-n-oleoylglycine-induced-influx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com